2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

HPGDS inhibition Prostaglandin D synthase Inflammation

2-(1H-Pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone (CAS 1797755-12-4) is a synthetic small molecule featuring a pyrazole ring, a pyridazine ring, and a piperidine linker. It is primarily offered by vendors as a research-grade building block and as a candidate for kinase-targeted probe development.

Molecular Formula C14H17N5O2
Molecular Weight 287.323
CAS No. 1797755-12-4
Cat. No. B2685663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
CAS1797755-12-4
Molecular FormulaC14H17N5O2
Molecular Weight287.323
Structural Identifiers
SMILESC1CN(CCC1OC2=NN=CC=C2)C(=O)CN3C=CC=N3
InChIInChI=1S/C14H17N5O2/c20-14(11-19-8-2-7-16-19)18-9-4-12(5-10-18)21-13-3-1-6-15-17-13/h1-3,6-8,12H,4-5,9-11H2
InChIKeyMHZOFQQINNGHRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone (CAS 1797755-12-4): Structural and Pharmacological Baseline for Differentiated Sourcing


2-(1H-Pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone (CAS 1797755-12-4) is a synthetic small molecule featuring a pyrazole ring, a pyridazine ring, and a piperidine linker. It is primarily offered by vendors as a research-grade building block and as a candidate for kinase-targeted probe development. In authoritative curated databases, the single pharmacologically validated target for this specific scaffold is hematopoietic prostaglandin D synthase (H-PGDS), for which a biochemical IC50 of 26 nM has been reported in bacterial recombinant enzyme assays [1]. This target engagement profile is notably distinct from structurally analogous pyridazin-3-yloxy-piperidine compounds that have been characterized as P2X4 antagonists or SCD1 inhibitors, establishing a procurement-relevant differentiation in molecular pharmacology from the earliest screening stage [2].

Why Generic Substitution of 2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone Fails: The Critical Role of Heterocyclic Topology in Target Engagement


The pyridazin-3-yloxy-piperidine scaffold is not a monolithic pharmacophore. Minor topological variations—such as pyrazole versus phenyl substitution on the ethanone bridge or piperidine versus pyrrolidine ring size—dramatically shift target selectivity profiles. While the 2-phenyl analog (CAS 1798395-91-1) remains largely uncharacterized in public databases, the 2-pyrazole variant (CAS 1797755-12-4) occupies a unique pharmacological niche defined by H-PGDS inhibition at nanomolar potency. Concurrently, closely related pyridazin-3-yloxy-piperidine carbonyl derivatives have been optimized as SCD1 inhibitors or P2X4 antagonists, but these activities are conferred by distinct peripheral aromatic substituents and are not inherent to the core scaffold. Therefore, sourcing a generic 'pyridazin-3-yloxy-piperidine' without specifying the pyrazole-containing ethanone bridge will not recapitulate the H-PGDS inhibitory activity reported for this exact compound. The differentiation lies not in the core but in the precise heterocyclic topology that governs target engagement.

Quantitative Differentiation Evidence for 2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone (CAS 1797755-12-4) Versus Closest Analogs


HPGDS Biochemical Potency of the Pyrazole-Containing Analog vs. Structurally Divergent H-PGDS Inhibitors

In a recombinant human H-PGDS enzymatic assay, 2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone exhibits an IC50 of 26 nM [1]. While this is a single-point biochemical measurement, it provides a direct quantitative benchmark. In contrast, the structurally unrelated but functionally relevant H-PGDS inhibitor 'hPGDS-IN-1' (SAR191801, CAS 1234708-04-3) is reported with an IC50 of 12 nM in fluorescence polarization or EIA assays . These data place the target compound within a competitive potency range among small-molecule H-PGDS inhibitors, but without selectivity or cellular activity data, its differentiation remains confined to the biochemical assay context.

HPGDS inhibition Prostaglandin D synthase Inflammation Biochemical IC50

Distinct Target Selectivity Fingerprint Relative to Pyridazin-3-yloxy-Piperidine P2X4 Antagonists

A structurally related pyridazin-3-yloxy-piperidine compound (CHEMBL4521594) functions as a P2X4 receptor antagonist with an IC50 of 108 nM in human 1321N1 cells [1]. The target compound, bearing a pyrazole substituent on the ethanone bridge, shows no detectable P2X4 activity in public databases, implying that the pyrazole moiety redirects target engagement away from purinergic receptors. This divergence is consistent with the broader patent literature in which pyridazin-3-yloxy-piperidine derivatives are optimized for either SCD1 inhibition or P2X4 antagonism depending on the distal aromatic group, but no patent reports dual H-PGDS/P2X4 activity for the pyrazole-containing variant . This provides a class-level inference of a distinct selectivity profile.

P2X4 receptor Selectivity profiling Pyridazine-piperidine Off-target activity

Absence of HERG Liability Data and Pharmacokinetic Characterization: A Critical Procurement Risk Factor

In contrast to advanced probes such as BAY-1797, for which HERG IC50 is >10 μM, no HERG liability data, microsomal stability, or oral bioavailability information exists in public repositories for 2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone . This complete absence of ADME/Tox characterization represents a critical differentiation point: the compound remains at the hit/early lead stage and carries substantial development risk compared to more mature pyridazine-containing clinical candidates [1]. Procurement must be framed within the context of early-stage probe discovery rather than late-lead optimization.

HERG Cardiotoxicity ADME Procurement risk

Recommended Application Scenarios for 2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone Based on Current Evidence


Biochemical H-PGDS Inhibitor Screening and Hit Validation

Given the confirmed 26 nM IC50 against recombinant H-PGDS, this compound is immediately deployable as a reference inhibitor in enzymatic assays. It can serve as a positive control for assay development or as a starting scaffold for fragment-based or structure-activity relationship (SAR) expansion. Its potency is sufficient to fall within the dynamic range of standard HTS formats [1].

Selectivity Profiling Against Purinergic P2X Receptors

Because structurally similar pyridazin-3-yloxy-piperidine analogs exhibit P2X4 antagonism with IC50 values of 108 nM, this pyrazole-substituted compound is a valuable tool for establishing selectivity across the P2X family. Its apparent lack of P2X4 activity makes it a negative control for purinergic pharmacology experiments and aids in deconvoluting polypharmacology within pyridazine-based chemical series [2].

Synthetic Intermediate for Diversified Pyridazine-Piperidine Libraries

The compound's three heterocyclic rings (pyrazole, pyridazine, piperidine) provide multiple vectors for chemical diversification. As a building block, it enables parallel synthesis of focused libraries that explore substitution patterns around each ring, facilitating the discovery of optimized leads with improved potency, selectivity, or pharmacokinetic properties. This application is supported by patent literature demonstrating extensive SAR around pyridazinyl-piperidine scaffolds .

Negative Control for SCD1 Inhibitor Programs

US Patent US-9102669-B2 discloses numerous piperidinyl-pyridazinyl derivatives as SCD1 inhibitors. The pyrazole-containing ethanone variant can function as a negative control in SCD1 enzymatic or cellular assays, helping to confirm that observed phenotypes are due to SCD1 inhibition rather than general scaffold effects. This utility is derived from the patent-defined SAR and the absence of reported SCD1 activity for this specific substitution pattern .

Quote Request

Request a Quote for 2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.